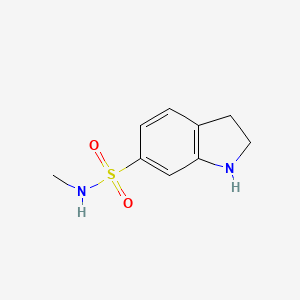

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

CAS No.: 1300027-05-7

Cat. No.: VC3005575

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1300027-05-7 |

|---|---|

| Molecular Formula | C9H12N2O2S |

| Molecular Weight | 212.27 g/mol |

| IUPAC Name | N-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

| Standard InChI | InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 |

| Standard InChI Key | FVLCMZSARFTYBY-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 |

| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 |

Introduction

Physical and Chemical Properties

Structural Characteristics

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide features several key structural elements that define its chemical identity:

-

Core scaffold: 2,3-dihydro-1H-indole (indoline)

-

Functional group: N-methylsulfonamide (-SO₂NHCH₃) at position 6

-

Secondary amine: Unsubstituted NH group in the indoline ring

-

Saturated carbon atoms: At positions 2 and 3 of the indoline system

The structural formula can be represented as C₉H₁₂N₂O₂S, with the nitrogen atoms located in the indoline ring and the sulfonamide group . The compound is also known by the synonym 2,3-Dihydro-1H-indole-6-sulfonic acid methylamide .

Fundamental Physical Properties

The basic physical properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂S | |

| Molecular Weight | 212.27 g/mol | |

| CAS Number | 1300027-05-7 | |

| Standard Purity | NLT 97% | |

| Physical State | Solid (presumed based on similar compounds) | - |

Chemical Reactivity

While specific reactivity data for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is limited in the available research, the compound possesses several functional groups that influence its chemical behavior:

-

The sulfonamide group (-SO₂NHCH₃) typically exhibits mild acidity due to the electron-withdrawing effect of the sulfone group, potentially enabling it to participate in hydrogen bonding and acid-base reactions.

-

The indoline NH group represents a secondary amine that can participate in various reactions including:

-

Alkylation reactions

-

Acylation reactions

-

Hydrogen bonding interactions

-

-

The aromatic ring system can undergo electrophilic aromatic substitution reactions, although the presence of the sulfonamide group may influence reactivity and regioselectivity.

Structural Comparisons with Related Compounds

Positional Isomers

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide represents a close structural isomer of our target compound, differing only in the position of the sulfonamide group (position 5 versus position 6) . This positional difference can significantly affect properties including:

-

Electronic distribution within the molecule

-

Hydrogen bonding capabilities

-

Potential binding interactions with biological targets

-

Physical properties such as solubility and crystal packing

The 5-substituted isomer has been assigned CAS number 113162-46-2, indicating earlier documentation and potentially more extensive study in the literature .

Functional Group Derivatives

Several related compounds demonstrate structural similarity to N-methyl-2,3-dihydro-1H-indole-6-sulfonamide but feature different functional groups or additional substituents:

-

1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 173669-61-9) features a sulfonyl chloride group (-SO₂Cl) instead of the methylsulfonamide group. This reactive sulfonyl chloride functionality serves as a potential precursor for synthesizing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide through reaction with methylamine.

-

More complex derivatives include compounds such as 1-(cyclobutanecarbonyl)-N-(2-fluorophenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide, which incorporates:

The following table compares key properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide with its 5-substituted isomer:

| Property | N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |

|---|---|---|

| CAS Number | 1300027-05-7 | 113162-46-2 |

| Molecular Formula | C₉H₁₂N₂O₂S | C₉H₁₂N₂O₂S |

| Molecular Weight | 212.27 g/mol | 212.27 g/mol |

| Sulfonamide Position | 6-position | 5-position |

| Alternative Names | 2,3-Dihydro-1H-indole-6-sulfonic acid methylamide | 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide, N-methylindoline-5-sulfonamide |

Future Research Directions

Structure-Activity Relationship Studies

Comparative studies between N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and its isomers (particularly the 5-substituted variant) could provide valuable insights into:

-

How positional isomerism affects biological activity

-

The importance of electronic distribution in indoline-based compounds

-

Structure-property relationships that might guide future drug design

Derivatization Opportunities

The compound offers multiple sites for chemical modification, presenting opportunities for:

-

Creation of combinatorial libraries based on the indoline-6-sulfonamide scaffold

-

Development of probe molecules for biological studies

-

Optimization of properties through strategic substitution patterns

Computational Studies

Theoretical studies could enhance understanding of:

-

Conformational preferences of the molecule

-

Electronic distribution and reactivity patterns

-

Potential binding modes with biological targets

-

Physical properties relevant to formulation and drug delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume